molecular formula C6H3ClF2N2O2 B6158862 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid CAS No. 2228693-18-1

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B6158862
CAS No.: 2228693-18-1
M. Wt: 208.55 g/mol
InChI Key: PGYGTMRZYGPEQR-UHFFFAOYSA-N
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Description

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyrazine ring substituted with a chlorine atom at the 6-position and a difluoroacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyrazine-2-carboxylic acid.

    Fluorination: The carboxylic acid group is converted to a difluoroacetic acid moiety using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrazine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-(6-aminopyrazin-2-yl)-2,2-difluoroacetic acid derivative.

Scientific Research Applications

2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazine-containing scaffolds.

    Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazine derivatives, including their anti-inflammatory and antimicrobial properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoroacetic acid moiety can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

    2-(6-Chloropyrazin-2-yl)acetic acid: This compound lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(6-Bromopyrazin-2-yl)-2,2-difluoroacetic acid: The bromine substitution can lead to different reactivity patterns compared to the chlorine-substituted analog.

    2-(6-Methylpyrazin-2-yl)-2,2-difluoroacetic acid: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties.

Uniqueness: 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties, which confer distinct chemical and biological properties

Properties

CAS No.

2228693-18-1

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2-10-1-3(11-4)6(8,9)5(12)13/h1-2H,(H,12,13)

InChI Key

PGYGTMRZYGPEQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

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